![molecular formula C13H15ClN2O2 B2719597 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 1427379-09-6](/img/structure/B2719597.png)
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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Overview
Description
“3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-09-6 . It has a molecular weight of 266.72 and a molecular formula of C13H15ClN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2.ClH/c16-12(17)7-8-15-11-4-2-1-3-10(11)14-13(15)9-5-6-9;/h1-4,9H,5-8H2,(H,16,17);1H . This indicates that the compound contains a benzodiazole ring attached to a cyclopropyl group and a propanoic acid group. The presence of the hydrochloride indicates that this compound is a salt, which could influence its solubility and stability.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications
- Researchers have explored the potential of this compound against Mycobacterium tuberculosis , the causative agent of tuberculosis. It may serve as a lead compound for developing novel antitubercular drugs .
- Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such effects .
- The same derivatives mentioned above were also assessed for their ulcerogenic index. These findings are relevant for understanding their safety profile .
- Researchers have explored various synthetic routes to obtain this compound and its derivatives. Understanding these synthetic pathways is crucial for drug development and optimization .
- Given the rising challenges of antimicrobial resistance, compounds like this one are being investigated as potential solutions. Novel drugs are needed to combat resistant strains of pathogens .
- Imidazole-containing moieties, including this compound, occupy a unique position in heterocyclic chemistry. Their diverse properties make them valuable for drug discovery .
Antitubercular Activity
Anti-Inflammatory and Analgesic Properties
Ulcerogenic Index Evaluation
Chemical Synthesis and Routes
AMR (Antimicrobial Resistance) Solutions
Heterocyclic Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
As of now, there is limited information available on this compound. Future research could focus on elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and computational modeling .
properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12(17)7-8-15-11-4-2-1-3-10(11)14-13(15)9-5-6-9;/h1-4,9H,5-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQCMITYYPKUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride |
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